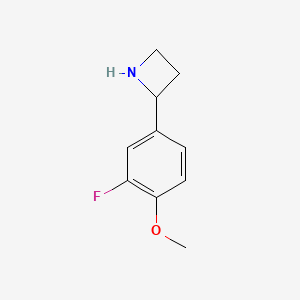![molecular formula C9H13NO3 B13533466 N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is also known by its alternative name, O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine . This compound is characterized by the presence of a hydroxylamine group attached to a 2,4-dimethoxyphenylmethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxylamine compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine: An alternative name for the same compound.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups but different substituents on the aromatic ring.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. The specific arrangement of these groups can affect the compound’s interaction with molecular targets and its overall chemical properties .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-5,10-11H,6H2,1-2H3 |
Clave InChI |
MLMCIVUDDQQFFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



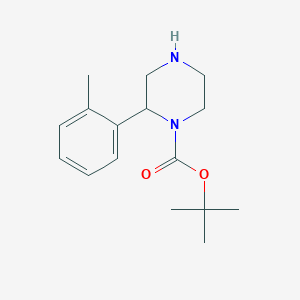
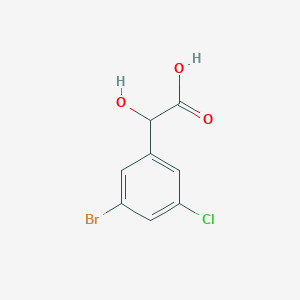
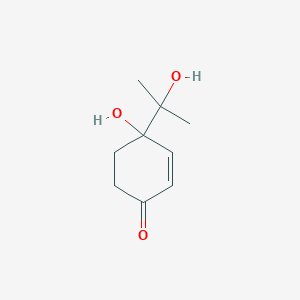
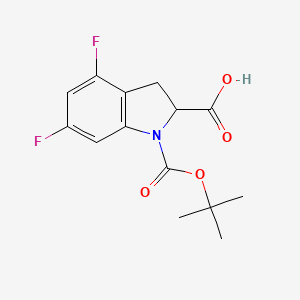
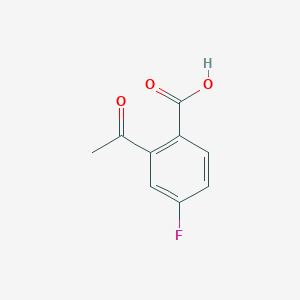


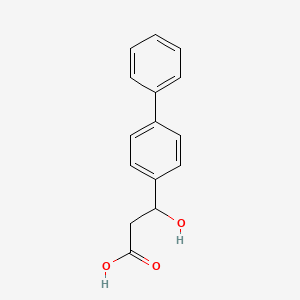
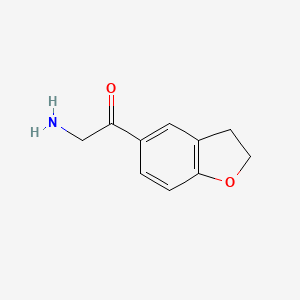
![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)


